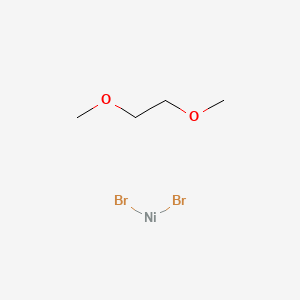

Nibr2(dme)

Description

BenchChem offers high-quality Nibr2(dme) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nibr2(dme) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibromonickel;1,2-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSVJTYBTJCDFL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2NiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Dibromo(1,2-dimethoxyethane)nickel(II) [NiBr₂(dme)]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Coordination Chemistry

Based on spectroscopic evidence and its reactivity, the structure of NiBr₂(dme) is understood to be a coordination polymer. In this arrangement, the nickel(II) centers are six-coordinate, adopting a distorted octahedral geometry. The 1,2-dimethoxyethane (dme) ligand acts as a bidentate chelating agent, binding to the nickel atom through its two oxygen atoms. The octahedral coordination sphere is completed by four bromide ions.

A key feature of the NiBr₂(dme) structure is the bridging nature of the bromide ligands. Each bromide ion is believed to coordinate to two adjacent nickel centers, leading to the formation of a one-dimensional polymeric chain. This polymeric structure is a common motif for transition metal dihalides with bidentate ether ligands.

While precise, experimentally determined bond lengths and angles for NiBr₂(dme) are not available, data from related nickel bromide complexes synthesized from NiBr₂(dme) can provide valuable insights into the expected coordination environment.

Quantitative Structural Data

As a definitive crystal structure for NiBr₂(dme) is not publicly available, the following table presents representative crystallographic data for a dinuclear nickel(II) complex synthesized using NiBr₂(dme) as a precursor. This data offers a relevant example of the coordination environment of nickel in a bromide-containing complex.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 13.5179(4) |

| b (Å) | Not Reported |

| c (Å) | Not Reported |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

| Selected Bond Lengths (Å) | |

| Ni-Br | 2.405(1) - 2.413(1) |

| Ni-O (from DME) | Not Applicable |

| **Selected Bond Angles (°) | |

| Br-Ni-Br | Not Reported |

| O-Ni-O (from DME) | Not Reported |

Note: The data presented is for a related dinuclear nickel complex and is intended to be illustrative of a typical Ni(II)-Br coordination environment.

Experimental Protocols

Synthesis of NiBr₂(dme)

Two common methods for the synthesis of NiBr₂(dme) are outlined below.

Method 1: From Anhydrous Nickel(II) Bromide

-

Reagents and Equipment: Anhydrous nickel(II) bromide (NiBr₂), 1,2-dimethoxyethane (DME, anhydrous), Schlenk flask, reflux condenser, magnetic stirrer, heating mantle, inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

To a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous NiBr₂.

-

Under a counterflow of inert gas, add anhydrous DME to the flask to create a suspension.

-

Heat the suspension to reflux with vigorous stirring.

-

Maintain the reflux for 24-48 hours. During this time, the color of the solid will change.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the solid product by filtration under inert atmosphere, for example, using a Schlenk filter.

-

Wash the product with a small amount of cold, anhydrous DME and then with a non-coordinating solvent like pentane.

-

Dry the resulting solid under vacuum to yield NiBr₂(dme) as a powder.

-

Method 2: From Hydrated Nickel(II) Bromide

-

Reagents and Equipment: Nickel(II) bromide trihydrate (NiBr₂·3H₂O), 2,2-dimethoxypropane or triethyl orthoformate, DME (anhydrous), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

Place NiBr₂·3H₂O in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Add an excess of a dehydrating agent such as 2,2-dimethoxypropane or triethyl orthoformate.

-

Add anhydrous DME to the flask.

-

Heat the mixture to reflux with stirring for several hours to facilitate both dehydration and complexation.

-

Cool the reaction mixture to room temperature.

-

Isolate the solid product by filtration.

-

Wash the product with a non-coordinating solvent (e.g., pentane or diethyl ether).

-

Dry the product under vacuum.

-

Characterization by Single-Crystal X-ray Diffraction (General Protocol)

While a specific protocol for NiBr₂(dme) is not available, the following is a general procedure for obtaining single-crystal X-ray diffraction data.

-

Crystal Selection and Mounting:

-

Under a microscope, select a suitable single crystal of the compound. The crystal should be well-formed with no visible cracks or defects.

-

Mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and a cryoloop.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential solvent loss.

-

Center the crystal in the X-ray beam.

-

Perform an initial set of scans to determine the unit cell parameters and the crystal system.

-

Based on the unit cell, select a data collection strategy to ensure complete and redundant data are collected.

-

Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Analyze the final structure for key parameters such as bond lengths, bond angles, and torsion angles.

-

Visualization of the Proposed Structure

The following diagram, generated using the DOT language, illustrates the proposed polymeric chain structure of NiBr₂(dme).

Proposed polymeric structure of NiBr₂(dme).

Conclusion

NiBr₂(dme) is a valuable and versatile precursor in synthetic inorganic and organometallic chemistry. Its structure is best described as a coordination polymer with octahedral nickel(II) centers chelated by bidentate DME ligands and connected by bridging bromide ions. While detailed crystallographic data for NiBr₂(dme) is not currently in the public domain, the information provided in this guide on its synthesis, characterization, and likely structure serves as a critical resource for researchers in the field. Further investigation, particularly through single-crystal X-ray diffraction, would be invaluable to definitively elucidate the precise structural parameters of this important nickel complex.

A Comprehensive Technical Guide to Nickel(II) bromide-1,2-dimethoxyethane Complex [NiBr₂(dme)]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of the Nickel(II) bromide-1,2-dimethoxyethane complex, commonly abbreviated as NiBr₂(dme). This coordination compound is a versatile and widely used precursor in organometallic chemistry and catalysis, particularly in cross-coupling reactions and polymerization. This document summarizes its key physicochemical properties, details experimental protocols for its synthesis and common reactions, and provides visual representations of its chemical utility through reaction pathway diagrams.

Core Chemical Properties and Identification

NiBr₂(dme) is an air- and moisture-sensitive solid that serves as a convenient source of anhydrous Nickel(II) bromide. The coordinated 1,2-dimethoxyethane (dme) ligand enhances its solubility in organic solvents and can be easily displaced by other ligands, making it an excellent starting material for the synthesis of various nickel complexes.[1][2]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 28923-39-9 | [3][4][5] |

| Molecular Formula | C₄H₁₀Br₂NiO₂ | [3] |

| Linear Formula | NiBr₂ · CH₃OCH₂CH₂OCH₃ | [5] |

| Molecular Weight | 308.62 g/mol | [3][4][5] |

| Appearance | Peach, yellow, or orange powder | [3][4][6] |

| Melting Point | 186-188 °C | [3][4] |

| Solubility | Slightly soluble in methanol and water | [3] |

| Stability | Moisture sensitive; best stored under an inert atmosphere at room temperature. | [3] |

Safety Information

| Hazard Statement | Code |

| Flammable solid | H228 |

| May cause an allergic skin reaction | H317 |

| Harmful if inhaled | H332 |

| May cause allergy or asthma symptoms or breathing difficulties if inhaled | H334 |

| Suspected of causing genetic defects | H341 |

| Suspected of causing cancer | H351 |

| Suspected of damaging fertility | H361f |

| Causes damage to organs through prolonged or repeated exposure | H372 |

| Very toxic to aquatic life with long-lasting effects | H410 |

Note: This is not an exhaustive list. Users should consult the full Safety Data Sheet (SDS) before handling this chemical.[3][5][7][8]

Experimental Protocols

Synthesis of NiBr₂(dme) from NiBr₂·3H₂O

This protocol describes the synthesis of NiBr₂(dme) from hydrated nickel(II) bromide. The procedure involves the removal of water and subsequent coordination of the dimethoxyethane ligand.

Methodology: [6]

-

In a 500 mL round-bottomed flask degassed with an inert gas, add NiBr₂·3H₂O (26.2 g, 96.13 mmol) and 60 mL of absolute ethanol.

-

Heat the mixture to 60°C and stir for 1 hour and 15 minutes, during which the solution should turn green.

-

Add 300 mL of 1,2-dimethoxyethane (dme) to the solid.

-

Increase the temperature to 85°C. The initial solid will begin to dissolve, and a salmon-colored precipitate will form.

-

Continue stirring the mixture at 85°C for an additional 1 hour and 30 minutes.

-

Cool the solution to -80°C using a cold bath (e.g., ethanol/liquid nitrogen).

-

Filter the cold solution to isolate the solid product.

-

Wash the collected solid three times with distilled diethyl ether (Et₂O) at room temperature.

-

Dry the resulting solid under vacuum.

-

Store the final product, a salmon-colored powder, in a Schlenk tube under a nitrogen atmosphere.

Expected Yield: 56%[6]

Ligand Substitution Reaction: Synthesis of an α-diimine Nickel(II) Complex

This protocol demonstrates the utility of NiBr₂(dme) as a precursor for synthesizing other nickel complexes through ligand exchange. The labile dme ligand is displaced by a stronger coordinating ligand.[9][10][11]

-

In a reaction vessel under an inert atmosphere, dissolve NiBr₂(dme) in dichloromethane (CH₂Cl₂).

-

In a separate vessel, dissolve one molar equivalent of 2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L) in CH₂Cl₂.

-

Slowly add the solution of the α-diimine ligand (L) to the NiBr₂(dme) solution with stirring.

-

Allow the reaction to proceed at room temperature.

-

The reaction yields two products: NiBr₂(L) (52% yield) and [NiBrL₂]Br·4CH₂Cl₂ (14% yield).[10][11]

-

The products can be isolated and purified using standard techniques such as crystallization.

Applications in Catalysis

NiBr₂(dme) is a key precursor for generating active catalysts for a variety of chemical transformations.[1][5][7] Its primary role is to provide a source of Ni(II) that can be readily modified by various ligands to tune its catalytic activity and selectivity.

Ethylene Polymerization

When activated by a co-catalyst such as methylaluminoxane (MAO), nickel complexes derived from NiBr₂(dme) can catalyze the polymerization of ethylene.[1][10] The specific structure of the ligand coordinated to the nickel center significantly influences the properties of the resulting polymer.

Cross-Coupling Reactions

Nickel catalysts are widely used in C-C bond-forming cross-coupling reactions. NiBr₂(dme) serves as a common starting material for generating catalytically active Ni(0) species in situ, which are essential for reactions like the Suzuki-Miyaura coupling.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving NiBr₂(dme).

Caption: Synthetic workflow for NiBr₂(dme) from its hydrated precursor.

Caption: Ligand exchange reaction using NiBr₂(dme) as a precursor.

Caption: General pathway for generating an active Ni(0) catalyst from NiBr₂(dme).

References

- 1. Buy Nibr2(dme) (EVT-337736) | 28923-39-9 [evitachem.com]

- 2. Nibr2(dme) | 28923-39-9 | Benchchem [benchchem.com]

- 3. NICKEL(II) BROMIDE ETHYLENE GLYCOL DIMETHYL ETHER COMPLEX | 28923-39-9 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Nickel(II) bromide ethylene glycol dimethyl ether complex 97 28923-39-9 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Nickel(II) bromide ethylene glycol dimethyl ether complex 97 28923-39-9 [sigmaaldrich.com]

- 8. Nickel(II) Bromide Ethylene Glycol Dimethyl Ether Complex 28923-39-9 | TCI AMERICA [tcichemicals.com]

- 9. Reaction of NiBr2(DME) with 2-pyridinal-methyl-N-2,6-diisopropylphenylimine. The first crystal structure of an [alpha]-diimine nickel(II) complex of the NiL2X2 type - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

NiBr₂(dme) as a Precursor in Organometallic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nickel(II) bromide 1,2-dimethoxyethane complex, NiBr₂(dme), a versatile and widely utilized precursor in organometallic chemistry and catalysis. Its advantageous properties, including its moderate reactivity and solubility in common organic solvents, make it an excellent starting material for the synthesis of a diverse array of nickel catalysts. This document details the synthesis, properties, and applications of NiBr₂(dme), with a focus on its role in facilitating key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols for the preparation of NiBr₂(dme) and its application in catalysis are provided, alongside tabulated quantitative data from the literature to allow for easy comparison of reaction outcomes. Furthermore, key experimental workflows and catalytic cycles are visualized using Graphviz diagrams to provide a clear conceptual understanding of the processes involved.

Introduction

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium-based systems for a wide range of organic transformations. The earth-abundant nature of nickel, coupled with its ability to access multiple oxidation states (primarily Ni(0), Ni(I), Ni(II), and Ni(III)), allows for unique reactivity and the catalysis of challenging cross-coupling reactions.[1] A key to harnessing the catalytic potential of nickel lies in the selection of appropriate precursors for the synthesis of well-defined and reactive catalytic species.

NiBr₂(dme) is an air-stable, salmon-pink solid that serves as an excellent entry point into nickel chemistry. The dimethoxyethane (dme) ligand is labile and can be readily displaced by a variety of other ligands, such as phosphines, N-heterocyclic carbenes (NHCs), and amines, to generate a vast library of nickel complexes with tailored steric and electronic properties. This guide will explore the fundamental aspects of NiBr₂(dme) and its utility as a precursor for the generation of active catalysts for cross-coupling reactions and other important organic transformations.

Synthesis and Properties of NiBr₂(dme)

Synthesis

The preparation of NiBr₂(dme) is typically achieved through the dehydration of nickel(II) bromide hydrate followed by coordination with 1,2-dimethoxyethane. Anhydrous conditions are crucial during the final stages of the synthesis and for subsequent storage, as the complex is sensitive to moisture.

Physical and Spectroscopic Properties

| Property | Value |

| Appearance | Salmon-pink to orange solid |

| Molecular Formula | C₄H₁₀Br₂NiO₂ |

| Molecular Weight | 308.63 g/mol |

| Solubility | Soluble in polar solvents like methanol and acetonitrile; limited solubility in non-polar solvents like hexane and toluene. |

| Stability | Relatively stable under ambient conditions but should be handled under an inert atmosphere. Degrades to green solids upon exposure to moisture.[2] |

Table 1: Physical and Chemical Properties of NiBr₂(dme)

NiBr₂(dme) in the Synthesis of Nickel Complexes

The lability of the dme ligand makes NiBr₂(dme) an ideal precursor for the synthesis of a wide range of nickel(II) complexes through ligand substitution reactions.

Synthesis of Nickel-Phosphine Complexes

Phosphine ligands are a cornerstone of catalysis, and NiBr₂(dme) is a common starting material for the synthesis of nickel-phosphine complexes.

Experimental Protocols

Protocol 1: Synthesis of NiBr₂(dme)

This protocol is adapted from a literature procedure.

Materials:

-

Nickel(II) bromide trihydrate (NiBr₂·3H₂O)

-

Absolute ethanol (non-distilled)

-

1,2-Dimethoxyethane (DME) (undistilled)

-

Diethyl ether (Et₂O) (distilled)

Procedure:

-

In a 500 mL round-bottomed flask that has been degassed, add NiBr₂·3H₂O (26.2 g, 96.13 mmol) and absolute ethanol (60 mL).

-

Heat the mixture to 60°C and stir for 1 hour and 15 minutes. The solution should turn green.

-

At the same temperature, add DME (250 mL) to the solution.

-

Increase the temperature to 70°C and stir the mixture overnight.

-

Remove the volatile components under vacuum. A viscous green gum will form, which upon further drying will yield an orange solid.

-

To this solid, add 300 mL of DME and heat the mixture to 85°C. The initial solid will begin to dissolve, and a salmon-colored precipitate will form.

-

Stir the mixture for an additional 1 hour and 30 minutes at 85°C.

-

Cool the solution to -80°C using a cold ethanol/liquid nitrogen bath.

-

Filter the solution to collect the solid product.

-

Wash the collected solid three times with distilled Et₂O at room temperature.

-

Dry the remaining solid under vacuum.

-

Store the final product, NiBr₂(dme), in a Schlenk tube under a nitrogen atmosphere.[3]

Protocol 2: Synthesis of a Nickel α-Diimine Complex

This protocol describes the synthesis of a nickel(II) α-diimine complex from NiBr₂(dme).

Materials:

-

NiBr₂(dme)

-

2-pyridinal-methyl-N-2,6-diisopropylphenylimine (L)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a reaction vessel, dissolve NiBr₂(dme) in CH₂Cl₂.

-

In a separate vessel, dissolve the ligand (L) in CH₂Cl₂.

-

Add the ligand solution to the NiBr₂(dme) solution in a 1:1 molar ratio.

-

Stir the reaction mixture at room temperature.

-

The product, NiBr₂(L), will precipitate from the solution.

-

Isolate the solid product by filtration.

-

Wash the product with fresh CH₂Cl₂ and dry under vacuum.

-

This procedure yields NiBr₂(L) in 52% yield and a secondary product, [NiBrL₂]Br·4CH₂Cl₂, in 14% yield.[4]

NiBr₂(dme) as a Precursor in Catalysis

Catalysts derived from NiBr₂(dme) are active in a variety of cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. Nickel catalysts generated from NiBr₂(dme) have proven effective for this transformation, often with different reactivity profiles compared to their palladium counterparts.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | PPh₃ | 95 | [3] |

| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | PCy₃ | 92 | [5] |

| 3 | 1-Naphthyl chloride | Phenylboronic acid | PCy₃ | 94 | [5] |

| 4 | 3-Bromopyridine | Phenylboronic acid | PCy₃ | 98 | [5] |

| 5 | 1-Bromo-1-methylcyclohexane | Phenylboronic acid | 4,4'-di-t-butyl-2,2'-bipyridine | 88 | [4] |

Table 2: Representative Yields for Nickel-Catalyzed Suzuki-Miyaura Coupling Reactions.

Negishi Coupling

The Negishi coupling enables the formation of carbon-carbon bonds between organozinc reagents and organic halides. Nickel catalysts derived from NiBr₂(dme) are particularly effective for the coupling of challenging secondary alkylzinc reagents.

Quantitative Data for Negishi Coupling:

| Entry | Electrophile | Organozinc Reagent | Ligand | Yield (%) | Reference |

| 1 | Iodobenzene | sec-Butylzinc iodide | Terpyridine | 93 | [6] |

| 2 | 4-Iodoanisole | Isopropylzinc iodide | Terpyridine | 91 | [6] |

| 3 | 6-Chloropurine | Phenylzinc chloride | None | 95 | [7] |

| 4 | 1-Iodo-4-nitrobenzene | Cyclohexylzinc iodide | Terpyridine | 85 | [6] |

| 5 | Secondary Propargylic Bromide | Cyclohexylzinc iodide | Terpyridine | 89 | [6] |

Table 3: Representative Yields for Nickel-Catalyzed Negishi Coupling Reactions.

Kumada Coupling

The Kumada coupling utilizes Grignard reagents as the nucleophile and is one of the earliest examples of nickel-catalyzed cross-coupling.

Quantitative Data for Kumada Coupling:

| Entry | Alkyl Halide | Grignard Reagent | Ligand | Yield (%) | Reference |

| 1 | n-Octyl fluoride | Phenylmagnesium bromide | None | 52 (four-component) | [8] |

| 2 | 1-Fluorodecane | 4-Methoxyphenylmagnesium bromide | None | 48 (four-component) | [8] |

| 3 | 1-Bromo-3-phenylpropane | 4-Fluorophenylmagnesium bromide | None | 85 | [8] |

Table 4: Representative Yields for Nickel-Catalyzed Kumada-Type Coupling Reactions.

Spectroscopic Data of Representative Nickel Complexes

The characterization of nickel complexes derived from NiBr₂(dme) is crucial for understanding their structure and reactivity. NMR spectroscopy is a particularly powerful tool for this purpose.

| Complex | ¹H NMR (δ, ppm) | ³¹P{¹H} NMR (δ, ppm) | Reference |

| [NiBr₂(PPh₃)₂] | Phenyl oscillation observed | Not reported | [5] |

| [NiBr(Mes)(dppe)] | Not reported | Not reported | [9] |

| [Ni(dadtc)(PPh₃)₂]ClO₄ | α-CH₂ protons highly deshielded | 29.4 | [10] |

| [NiBr₂(PCy₃)₂] | Not reported | Not reported | [11] |

| A poly(phosphonium bromide) from NiBr₂ catalysis | 8.35-7.28 (br m, 16H), 2.53-0.32 (br m, 34H) | 30.39 (end groups), 26.58-23.34 (backbone) | [12] |

Table 5: Selected NMR Spectroscopic Data for Nickel Complexes.

Visualizations of Workflows and Mechanisms

Experimental Workflow for Catalyst Synthesis

The following diagram illustrates a typical workflow for the synthesis of a nickel catalyst starting from NiBr₂(dme).

Caption: General workflow for the synthesis of a nickel catalyst from NiBr₂(dme).

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates a plausible Ni(0)/Ni(II) catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified Ni(0)/Ni(II) catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

NiBr₂(dme) is a cornerstone precursor in the field of organometallic chemistry, providing a convenient and versatile entry point for the synthesis of a vast array of nickel catalysts. Its utility in facilitating important bond-forming reactions, particularly in cross-coupling, has been firmly established. This guide has provided a detailed overview of its synthesis, properties, and applications, supported by quantitative data and experimental protocols. The continued exploration of catalysts derived from NiBr₂(dme) is expected to lead to the development of even more efficient and selective transformations, further solidifying the importance of nickel in modern organic synthesis and drug development.

References

- 1. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. groups.chem.cmu.edu [groups.chem.cmu.edu]

- 4. researchgate.net [researchgate.net]

- 5. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 6. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nickel-catalyzed Negishi cross-couplings of 6-chloropurines with organozinc halides at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Syntheses of Four-Coordinate Nickel(II)-Phosphine Compounds and a Rapid Suzuki–Miyaura Cross-Coupling Reaction for Short Laboratory Sessions | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

The Coordination Chemistry of NiBr2(dme): A Gateway to Novel Catalytic Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of (1,2-dimethoxyethane)nickel(II) bromide, NiBr2(dme), serves as a versatile and highly accessible entry point into a rich landscape of novel nickel(II) complexes. This precursor, noted for the lability of its dme ligand, provides a convenient platform for the synthesis of a wide array of coordination compounds with tailored electronic and steric properties. This technical guide explores the coordination of NiBr2(dme) with a focus on three classes of innovative ligands: N-heterocyclic carbenes (NHCs), iminopyridines, and phosphines. The resulting nickel complexes have demonstrated significant potential in various catalytic applications, including cross-coupling reactions that are fundamental to modern organic synthesis and drug discovery.

Ligand Classes and Their Nickel(II) Complexes

The reactivity of NiBr2(dme) allows for the straightforward synthesis of nickel(II) complexes with a diverse range of ligand architectures. The choice of ligand is crucial in dictating the geometry, stability, and catalytic activity of the resulting complex.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a dominant class of ligands in organometallic chemistry due to their strong σ-donating properties, which lead to the formation of highly stable metal complexes.[1] The reaction of NiBr2(dme) with NHC precursors, typically imidazolium salts, often proceeds via transmetalation from a silver-NHC intermediate or by direct reaction with the free carbene.[1] These reactions yield nickel(II) complexes with varying coordination geometries, including square planar and tetrahedral, depending on the steric bulk of the NHC substituents.

Iminopyridine Ligands: Iminopyridine ligands are a versatile class of N,N-bidentate ligands that can be readily synthesized and functionalized. Their coordination to NiBr2(dme) typically results in the formation of stable, often colored, complexes. The electronic and steric properties of the iminopyridine ligand can be fine-tuned by modifying the substituents on the imine nitrogen and the pyridine ring, which in turn influences the catalytic behavior of the nickel center.

Phosphine Ligands: Phosphines are among the most well-studied ligands in coordination chemistry and catalysis. The reaction of NiBr2(dme) with monodentate or bidentate phosphine ligands readily yields a variety of nickel(II)-phosphine complexes. The electronic and steric properties of these complexes are highly tunable by varying the substituents on the phosphorus atom(s), impacting their efficacy in catalytic transformations such as cross-coupling and C-H activation reactions.

Quantitative Data Presentation

The structural and spectroscopic properties of nickel(II) complexes derived from NiBr2(dme) are critical for understanding their reactivity. The following tables summarize key quantitative data for representative complexes with NHC, iminopyridine, and phosphine ligands.

Table 1: Selected Crystallographic Data for Ni(II)-NHC Complexes

| Complex Formula | Crystal System | Space Group | Ni-C (Å) | Ni-Br (Å) | C-Ni-C (°) | Br-Ni-Br (°) | Reference |

| [Ni(IMes)2Br2] | Monoclinic | P2(1)/n | 1.95(1) | 2.33(1) | 93.5(4) | 95.2(1) | [1] |

| [Ni(IPr)2Br2] | Triclinic | P-1 | 1.96(2) | 2.34(1) | 94.1(5) | 96.3(1) | [1] |

| [Ni(SIPr)2Br2] | Monoclinic | C2/c | 1.97(1) | 2.35(1) | 92.8(3) | 94.7(1) | [1] |

IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene

Table 2: Selected Spectroscopic Data for Ni(II)-Iminopyridine Complexes

| Ligand | Complex | ν(C=N) (cm⁻¹) | Selected ¹H NMR (δ, ppm) | Reference |

| L1 | [Ni(L1)Br2] | 1630 | 8.75 (d, 1H, py-H), 8.41 (s, 1H, im-H) | [2] |

| L2 | [Ni(L2)Br2] | 1625 | 8.69 (d, 1H, py-H), 2.21 (s, 3H, im-CH3) | [2] |

L1 = 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)phenylamine, L2 = 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)-ethylidene]phenylamine

Table 3: Selected Spectroscopic Data for Ni(II)-Phosphine Complexes

| Complex | ³¹P{¹H} NMR (δ, ppm) | ν(Ni-Br) (cm⁻¹) | Reference |

| [NiBr2(PPh3)2] | 24.5 | 285 | [2] |

| [NiBr2(dppe)] | 55.2 | 290 | [2] |

PPh3 = triphenylphosphine, dppe = 1,2-bis(diphenylphosphino)ethane

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to the synthesis and study of these novel nickel complexes.

General Synthesis of Ni(II)-Iminopyridine Complexes

A solution of the iminopyridine ligand (1.0 mmol) in dichloromethane (10 mL) is added to a suspension of NiBr2(dme) (1.0 mmol) in dichloromethane (10 mL). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration, washed with pentane (2 x 10 mL), and dried under vacuum to yield the desired nickel(II) complex.[2]

Synthesis of [Ni(L1)Br2] (L1 = 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)phenylamine)

To a suspension of NiBr2(dme) (0.11 g, 0.36 mmol) in 5 mL of CH2Cl2 was added a solution of ligand L1 (0.1 g, 0.36 mmol) in 5 mL of CH2Cl2.[2] An orange-red reaction mixture formed and was stirred for 24 hours at room temperature. The precipitate was collected by filtration, washed with pentane (2 x 10 mL), and dried under vacuum to produce the complex as an orange-red powder.[2]

Synthesis of Ni(II)-NHC Complexes via Transmetalation

The synthesis of Ni(II)-NHC complexes can be achieved through a carbene transfer reaction from a silver-NHC complex. The imidazolium salt is first reacted with Ag2O to form the silver-NHC complex. This intermediate is then reacted with NiBr2(dme) in a suitable solvent, such as dichloromethane, to yield the desired nickel(II)-NHC complex.[1]

Synthesis of Ni(II)-Phosphine Complexes

A solution of the phosphine ligand (2.0 mmol) in a suitable solvent, such as ethanol or dichloromethane, is added to a solution of NiBr2(dme) (1.0 mmol) in the same solvent. The reaction mixture is stirred at room temperature or heated to reflux for a specified period. Upon cooling, the product often precipitates and can be collected by filtration, washed with a non-polar solvent like pentane, and dried under vacuum.

Catalytic Applications and Mechanisms

Nickel complexes bearing these novel ligands have shown significant promise as catalysts in a variety of organic transformations, most notably in cross-coupling reactions.

Suzuki-Miyaura Coupling

Nickel-NHC complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides. The catalytic cycle is generally believed to involve the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active Ni(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction, the coupling of an unsaturated halide with an alkene, can also be effectively catalyzed by nickel complexes, particularly those with phosphine ligands. The mechanism is similar to the Suzuki-Miyaura coupling, involving an oxidative addition-reductive elimination cycle. A key difference is the migratory insertion of the alkene into the Ni-R bond, followed by a β-hydride elimination step to form the product and a nickel-hydride species, which is then converted back to the active Ni(0) catalyst in the presence of a base.

Caption: Generalized catalytic cycle for the Heck coupling reaction.

Conclusion

The coordination chemistry of NiBr2(dme) with novel ligands such as N-heterocyclic carbenes, iminopyridines, and phosphines provides a fertile ground for the development of new and efficient catalysts. The ease of synthesis and the tunability of the resulting nickel(II) complexes make them attractive candidates for a wide range of applications in organic synthesis and drug development. Further exploration of ligand design and mechanistic studies will undoubtedly lead to the discovery of even more active and selective nickel-based catalytic systems.

References

Solubility and Stability of NiBr₂(dme) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) bromide 1,2-dimethoxyethane complex, NiBr₂(dme), is a versatile and widely utilized precursor in modern synthetic chemistry, particularly in the realm of cross-coupling reactions and the synthesis of novel organometallic catalysts. Its efficacy in these applications is intrinsically linked to its solubility and stability in the organic solvents used as reaction media. This technical guide provides a comprehensive overview of the solubility and stability characteristics of NiBr₂(dme), offering crucial data for reaction optimization, process development, and the handling of this air-sensitive compound.

Data Presentation: Solubility and Stability Profile

Table 1: Solubility of NiBr₂(dme) in Common Organic Solvents at Ambient Temperature

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility |

| Acetonitrile | CH₃CN | 37.5 | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 7.2 | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble |

| Methanol | CH₃OH | 32.7 | Soluble |

| Toluene | C₇H₈ | 2.4 | Limited Solubility |

| Hexane | C₆H₁₄ | 1.9 | Limited Solubility |

Note: "Soluble" indicates that NiBr₂(dme) dissolves to a practically useful concentration for synthetic applications. "Limited Solubility" suggests that it may not be suitable for reactions requiring high concentrations.

Table 2: Stability Profile of NiBr₂(dme)

| Parameter | Condition | Observation |

| Air Sensitivity | Exposure to ambient air | Rapidly decomposes upon exposure to moisture and oxygen. |

| Thermal Stability | In inert atmosphere | The DME ligand can dissociate at elevated temperatures. Decomposition of the complex may occur at temperatures exceeding 140°C. |

| Ligand Lability | In solution | The DME ligand is labile and can be readily displaced by stronger coordinating ligands. |

Experimental Protocols

Accurate determination of the solubility and stability of air-sensitive compounds like NiBr₂(dme) requires rigorous experimental techniques. The following are detailed methodologies for key experiments. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Gravimetric Determination of Solubility

Objective: To quantitatively determine the solubility of NiBr₂(dme) in a specific organic solvent at a given temperature.

Materials:

-

NiBr₂(dme)

-

Anhydrous organic solvent of interest

-

Schlenk flask with a magnetic stir bar

-

Constant temperature bath

-

Syringe with a filter needle (e.g., PTFE, 0.2 µm)

-

Pre-weighed Schlenk tube

-

Vacuum pump

Procedure:

-

Add an excess amount of NiBr₂(dme) to a Schlenk flask containing a known volume of the anhydrous organic solvent.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter needle to avoid transferring any solid particles.

-

Transfer the filtered solution to a pre-weighed Schlenk tube.

-

Remove the solvent under vacuum to dryness.

-

Once the solid residue is completely dry, weigh the Schlenk tube again.

-

The difference in weight corresponds to the mass of NiBr₂(dme) dissolved in the known volume of the solvent.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

UV-Vis Spectroscopic Analysis of Stability

Objective: To monitor the decomposition of NiBr₂(dme) in an organic solvent over time.

Materials:

-

A stock solution of NiBr₂(dme) in the anhydrous organic solvent of interest.

-

UV-Vis spectrophotometer.

-

Quartz cuvette with a septum-sealed cap.

-

Inert atmosphere source.

Procedure:

-

Prepare a dilute stock solution of NiBr₂(dme) of known concentration in the chosen anhydrous solvent under an inert atmosphere.

-

Transfer an aliquot of the solution to a quartz cuvette that has been purged with an inert gas and is sealed with a septum.

-

Record the initial UV-Vis spectrum of the solution. Identify the characteristic absorption bands of the complex.

-

Monitor the spectral changes over time at regular intervals. Decomposition can be observed by a decrease in the absorbance of the characteristic peaks or the appearance of new peaks corresponding to decomposition products.

-

The rate of decomposition can be quantified by plotting the absorbance of a characteristic peak against time.

NMR Spectroscopic Monitoring of Stability

Objective: To observe the structural changes and decomposition of NiBr₂(dme) in solution.

Materials:

-

A solution of NiBr₂(dme) in a deuterated, anhydrous organic solvent.

-

NMR spectrometer.

-

J. Young NMR tube or a standard NMR tube sealed under an inert atmosphere.

Procedure:

-

Prepare a solution of NiBr₂(dme) in the chosen deuterated anhydrous solvent inside a glovebox or using a Schlenk line.

-

Transfer the solution to a J. Young NMR tube or a standard NMR tube that can be flame-sealed under vacuum or backfilled with an inert gas.

-

Acquire an initial ¹H and/or ¹³C NMR spectrum to identify the characteristic signals of the NiBr₂(dme) complex.

-

Monitor the spectra at regular time intervals. Decomposition can be identified by the decrease in the intensity of the initial signals and the emergence of new signals corresponding to decomposition products or the released DME ligand.

-

The relative integration of the peaks can be used to quantify the extent of decomposition over time.

Mandatory Visualization

Caption: Relationship between solvent properties and the solubility and stability of NiBr₂(dme).

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

The solubility and stability of NiBr₂(dme) are critical parameters that influence its application in chemical synthesis. While it exhibits good solubility in polar aprotic solvents, its sensitivity to air and moisture necessitates careful handling under inert conditions. The provided experimental protocols offer robust methods for researchers to quantitatively assess these properties in their specific solvent systems, enabling more precise control over reaction conditions and leading to improved reproducibility and outcomes in their synthetic endeavors.

Technical Guide to the Safe Handling and Use of NiBr2(dme)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data, handling precautions, and experimental considerations for Nickel(II) bromide ethylene glycol dimethyl ether complex, commonly abbreviated as NiBr2(dme). This organometallic compound is a valuable precursor and catalyst in a variety of chemical syntheses. Due to its hazardous and air-sensitive nature, strict adherence to safety protocols is essential.

Chemical and Physical Properties

NiBr2(dme) is a salmon-colored solid at room temperature. Its key identifiers and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C4H10Br2NiO2 |

| Molecular Weight | 308.62 g/mol |

| CAS Number | 28923-39-9 |

| Appearance | Salmon-colored solid |

| Solubility | Soluble in methanol and acetonitrile; moderately soluble in THF, dichloromethane, diethyl ether, n-hexane, and toluene.[1] |

| Synonyms | (1,2-Dimethoxyethane)nickel Dibromide; Dibromo(glyme)nickel |

Safety and Hazard Information

NiBr2(dme) is classified as a hazardous substance. The following tables summarize its hazard classifications and the corresponding precautionary measures as outlined in Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category |

| Flammable solids | 1 |

| Acute toxicity, Inhalation | 4 |

| Respiratory sensitization | 1 |

| Skin sensitization | 1 |

| Germ cell mutagenicity | 2 |

| Carcinogenicity | 2 |

| Reproductive toxicity | 2 |

| Specific target organ toxicity, repeated exposure | 1 |

| Hazardous to the aquatic environment, acute | 1 |

| Hazardous to the aquatic environment, chronic | 1 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H228 | Flammable solid. |

| H317 | May cause an allergic skin reaction. | |

| H332 | Harmful if inhaled. | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |

| H341 | Suspected of causing genetic defects. | |

| H351 | Suspected of causing cancer. | |

| H361f | Suspected of damaging fertility. | |

| H372 | Causes damage to organs through prolonged or repeated exposure. | |

| H410 | Very toxic to aquatic life with long lasting effects. | |

| Precautionary | P201 | Obtain special instructions before use. |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Handling Procedures

Due to its air-sensitive nature, all manipulations of NiBr2(dme) must be carried out under an inert atmosphere, such as dry and oxygen-free argon or nitrogen.[1] This is typically achieved using a glovebox or Schlenk line techniques.

General Inert Atmosphere Techniques

-

Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the preferred method for handling highly air-sensitive reagents like NiBr2(dme). Ensure that the glovebox's oxygen and water levels are maintained below 1 ppm.

-

Schlenk Line: For laboratories not equipped with a glovebox, a Schlenk line can be used. This apparatus allows for the manipulation of reagents in glassware under vacuum or a positive pressure of inert gas. It is crucial to be proficient in Schlenk techniques to avoid contamination.

Weighing and Transferring the Solid

-

In a Glovebox:

-

Bring the sealed container of NiBr2(dme) into the glovebox antechamber and allow it to equilibrate with the internal atmosphere.

-

Once inside the main chamber, carefully open the container.

-

Use a clean, dry spatula to weigh the desired amount of the solid into a pre-tared vial or flask.

-

Securely cap the receiving vessel and the stock container before removing them from the glovebox.

-

-

Using a Schlenk Line:

-

Weighing air-sensitive solids on a Schlenk line is challenging and generally not recommended. If necessary, weigh the solid in a sealed container under a positive pressure of inert gas.

-

Alternatively, add the solid to a Schlenk flask, seal it, and then evacuate and backfill with inert gas three times to establish an inert atmosphere.

-

Preparation of Solutions

-

Solvent Selection and Preparation:

-

Dissolution Procedure:

-

In an inert atmosphere (glovebox or under positive inert gas pressure on a Schlenk line), add the pre-weighed NiBr2(dme) to a dry flask.

-

Using a cannula or a gas-tight syringe, transfer the desired volume of anhydrous, deoxygenated solvent into the flask containing the solid.

-

Stir the mixture at room temperature until the solid is fully dissolved. The resulting solution should be handled under inert conditions at all times.

-

Reaction Setup

-

All reactions involving NiBr2(dme) should be assembled in a glovebox or on a Schlenk line using oven-dried glassware.

-

The addition of other reagents should be done via cannula or gas-tight syringe to maintain the inert atmosphere.

-

For reactions requiring elevated temperatures, use an oil bath with a temperature controller and ensure the reaction flask is properly clamped and equipped with a condenser under inert gas.

Waste Disposal

-

All waste containing NiBr2(dme), including empty containers, contaminated labware, and reaction residues, must be treated as hazardous waste.

-

Quench reactive residues carefully under an inert atmosphere before disposal. A common procedure involves slowly adding a proton source (e.g., isopropanol) at low temperature, followed by water.

-

Collect all waste in clearly labeled, sealed containers and dispose of it through your institution's environmental health and safety office.

Visualized Workflows

Handling Workflow in a Glovebox

Caption: Glovebox Handling Workflow for NiBr2(dme)

Schlenk Line Solution Preparation

Caption: Schlenk Line Solution Preparation for NiBr2(dme)

References

Nibr2(dme) molecular weight and formula

An In-depth Technical Guide to Dibromo(1,2-dimethoxyethane)nickel(II) (NiBr₂(dme))

This technical guide provides a comprehensive overview of Dibromo(1,2-dimethoxyethane)nickel(II), commonly abbreviated as NiBr₂(dme). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's properties, synthesis protocols, and applications, with a focus on its role as a catalyst and precursor in organic and organometallic chemistry.

NiBr₂(dme) is a coordination complex of nickel(II) bromide with 1,2-dimethoxyethane (dme). It serves as a common starting material in nickel chemistry due to its improved solubility in organic solvents compared to anhydrous nickel(II) bromide.

Table 1: Chemical and Physical Properties of NiBr₂(dme)

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀Br₂NiO₂ | [1][2] |

| Molecular Weight | 308.62 g/mol | [1][2] |

| Appearance | Peachy / Orange Powder | [1] |

| Melting Point | 186-188 °C | [1] |

| Solubility | Slightly soluble in Methanol and Water | [1] |

| Sensitivity | Moisture sensitive | [1] |

Synthesis of NiBr₂(dme)

Detailed experimental protocols for the synthesis of NiBr₂(dme) are outlined below. These methods provide routes to generate the complex from common laboratory reagents.

Table 2: Summary of Synthetic Protocols for NiBr₂(dme)

| Method | Starting Materials | Reagents/Solvents | Key Steps | Yield |

| Method 1 | NiCl₂ | Methanol, Trimethyl orthoformate, DME | 1. Reflux NiCl₂ in Methanol/Trimethyl orthoformate. 2. Remove unreacted NiCl₂. 3. Concentrate solution to a gel. 4. Dissolve gel in Methanol and add DME. 5. Reflux overnight to precipitate [NiCl₂(DME)]. 6. Isolate and wash the product. | 80% |

| Method 2 | NiBr₂·3H₂O | Absolute Ethanol, DME | 1. Dissolve NiBr₂·3H₂O in Ethanol at 60°C. 2. Stir for 1 hour 15 minutes. 3. Add DME and stir at 70°C overnight. 4. Cool to -80°C and filter. 5. Wash with diethyl ether and dry under vacuum. | 56% |

Experimental Protocol: Method 2 - Synthesis from Nickel(II) Bromide Trihydrate[3]

-

In a 500 mL round-bottomed flask that has been degassed, prepare a solution of NiBr₂·3H₂O (26.2 g, 96.13 mmol) in absolute ethanol (60 mL).

-

Heat the mixture to 60°C and stir for 1 hour and 15 minutes, which should result in a green solution.

-

At the same temperature, add 250 mL of DME to the solution.

-

Increase the temperature to 70°C and stir the mixture overnight.

-

Cool the resulting solution to -80°C using a cold ethanol/liquid nitrogen bath.

-

Filter the solution to collect the precipitate.

-

Wash the collected solid three times with distilled diethyl ether at room temperature.

-

Dry the final product under vacuum. Store the resulting solid in a Schlenk tube under a nitrogen atmosphere.

Applications in Catalysis and Organic Synthesis

NiBr₂(dme) is a versatile precursor and catalyst in a variety of organic transformations. Its primary applications lie in cross-coupling reactions and polymerization.[3][4][5]

Key Catalytic Applications:

-

Polymerization: It is used to synthesize catalysts for the vinyl polymerization of norbornene and for Kumada catalyst transfer polymerization to produce poly(3-hexylthiophene) (P3HT).[5]

-

Cross-Coupling Reactions: The complex is a component in catalytic systems for reductive cross-coupling reactions.[6]

-

Precursor to Nickel Complexes: It serves as a starting material for the synthesis of various other nickel(II) complexes with tailored catalytic properties.[4][5]

Experimental Protocol: Synthesis of a Dinuclear Nickel Complex using NiBr₂(dme)[4][8]

This protocol describes the synthesis of a mixed-valent dinuclear nickel complex, [Ni₂(μ-Br)₂PNNPiPr]₂[NiBr₄], where NiBr₂(dme) is a key starting material.

-

In a 20 mL scintillation vial under an inert atmosphere, combine PNNPiPr (39.1 mg, 0.1 mmol) and NiBr₂(dme) (63.2 mg, 0.2 mmol).

-

Dissolve the solids in acetonitrile.

-

Stir the solution at room temperature for 6 hours.

-

Add Ni(COD)₂ (28.2 mg, 0.1 mmol) to the solution.

-

Allow the resulting mixture to stir overnight.

-

The next day, filter the solution through a glass filter pipette with Celite.

-

Concentrate the acetonitrile solution under vacuum to yield the product.

Reaction Pathways and Workflows

The following diagrams illustrate the synthesis and catalytic applications of NiBr₂(dme).

Caption: Experimental workflow for the synthesis of NiBr₂(dme).

Caption: Workflow for catalyst synthesis and subsequent application.

Caption: Plausible mechanism for Ni-catalyzed cross-coupling.[6]

Disclaimer: The information provided in this document is intended for research and development purposes by qualified professionals. All experimental procedures should be conducted with appropriate safety precautions.

References

Spectroscopic Characterization of NiBr₂(dme): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromo(1,2-dimethoxyethane)nickel(II), commonly abbreviated as NiBr₂(dme), is an important coordination complex of nickel. It serves as a versatile and reactive starting material in inorganic and organometallic synthesis, particularly for the preparation of various nickel(II) catalysts and more complex molecular architectures. Its utility is underscored by the lability of the dimethoxyethane (dme) ligand, which is readily displaced by other coordinating species. This guide provides a comprehensive overview of the spectroscopic and structural properties of NiBr₂(dme), along with detailed experimental protocols for its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of NiBr₂(dme) is presented in Table 1.

Table 1: Physicochemical Properties of NiBr₂(dme)

| Property | Value |

| Chemical Formula | NiBr₂ · C₄H₁₀O₂ |

| Molecular Weight | 308.62 g/mol |

| Appearance | Orange/Peach powder |

| CAS Number | 28923-39-9 |

Spectroscopic Data

Due to the paramagnetic nature of the Nickel(II) center (d⁸ electron configuration in a tetrahedral or octahedral geometry), obtaining high-resolution solution-state Nuclear Magnetic Resonance (NMR) spectra for NiBr₂(dme) is challenging. The unpaired electrons lead to significant line broadening, rendering standard ¹H and ¹³C NMR analyses largely uninformative. Consequently, detailed NMR data for this complex is not widely reported in the literature. Characterization often relies on solid-state techniques and the spectroscopic analysis of its better-behaved diamagnetic derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for confirming the coordination of the dimethoxyethane ligand to the nickel center. The key vibrational modes of interest are the C-O and Ni-O stretching frequencies.

Table 2: Infrared Spectral Data for NiBr₂(dme)

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

| ν(Ni–O) | 420 | [1] |

The band at 420 cm⁻¹ is indicative of the Ni-O bond, confirming the coordination of the DME ligand.

UV-Vis Spectroscopy

Specific UV-Vis absorption data for isolated NiBr₂(dme) is not extensively available in the literature. The compound is typically used as a precursor, and UV-Vis spectroscopy is more commonly employed to monitor the formation of subsequent nickel complexes in solution. For instance, in the synthesis of mixed-valent dinuclear nickel complexes, the disappearance of precursor bands and the appearance of new absorption bands corresponding to the product are monitored.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of NiBr₂(dme). Below are established methods for its preparation.

Synthesis of NiBr₂(dme)

Two common methods for the synthesis of NiBr₂(dme) are provided below.

Method 1: From Anhydrous Nickel(II) Bromide

This method involves the direct reaction of anhydrous nickel(II) bromide with 1,2-dimethoxyethane.

-

Procedure:

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous nickel(II) bromide in an excess of 1,2-dimethoxyethane.

-

Heat the mixture to reflux and stir for several hours. The color of the suspension will change as the coordination complex forms.

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid product is isolated by filtration, washed with a non-coordinating solvent like pentane or diethyl ether, and dried under vacuum.

-

Method 2: From Hydrated Nickel(II) Bromide

This method utilizes the more readily available hydrated form of nickel(II) bromide.

-

Procedure:

-

Dissolve NiBr₂·3H₂O in absolute ethanol in a round-bottomed flask and heat the solution (e.g., to 60°C) with stirring.

-

To the resulting solution, add an excess of 1,2-dimethoxyethane.

-

Continue to heat and stir the mixture. A precipitate of NiBr₂(dme) will form.

-

Cool the mixture, and isolate the product by filtration.

-

Wash the solid with diethyl ether and dry under vacuum.

-

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent use of NiBr₂(dme) in the preparation of other nickel complexes.

Caption: General workflow for the synthesis and utilization of NiBr₂(dme).

Signaling Pathway for Catalytic Application

NiBr₂(dme) is a common precursor for nickel catalysts used in cross-coupling reactions. The following diagram depicts a simplified catalytic cycle.

References

Methodological & Application

Application Notes and Protocols for NiBr2(dme) Catalyzed Kumada Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and performance data for the use of Nickel(II) bromide 1,2-dimethoxyethane complex (NiBr2(dme)) as a precatalyst in Kumada cross-coupling reactions. This method is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis and drug discovery.

Introduction

The Kumada-Tamao-Corriu cross-coupling reaction is a Nobel Prize-winning chemical reaction that forms a carbon-carbon bond by reacting a Grignard reagent with an organic halide.[1][2] While palladium catalysts are widely used, nickel-based catalysts offer a more cost-effective and often highly reactive alternative.[1][3] NiBr2(dme) is a convenient, air-stable solid that serves as an excellent precatalyst for a variety of Kumada coupling reactions, including the coupling of challenging substrates.[4][5]

Key Advantages of NiBr2(dme)

-

Cost-Effective: Nickel is significantly more abundant and less expensive than palladium.

-

High Reactivity: Nickel catalysts can often couple a broader range of substrates, including less reactive aryl chlorides.

-

Convenient Precatalyst: NiBr2(dme) is an easy-to-handle solid precursor for the active catalytic species.

Applications

The NiBr2(dme) catalyzed Kumada coupling is applicable to a wide range of synthetic transformations, including:

-

Synthesis of biaryls and substituted aromatic compounds.

-

Formation of C(sp²)-C(sp³) bonds, creating alkylated arenes.[4]

-

Construction of complex molecular scaffolds in medicinal chemistry.

-

Synthesis of conjugated polymers for materials science.

Data Presentation

The following tables summarize representative quantitative data for nickel-catalyzed Kumada cross-coupling reactions. While specific data for NiBr2(dme) is highlighted where available, related nickel(II) precatalysts are included for broader context and comparison.

Table 1: Cross-Coupling of Tertiary Alkyl Grignard Reagents with Aryl Bromides

This table showcases the efficiency of different nickel precatalysts in the coupling of a tertiary Grignard reagent with an aryl bromide. Note the variable performance based on the nickel source and its hydration state.

| Entry | Nickel Precatalyst (10 mol%) | Ligand (10 mol%) | Yield (%) | Ratio (Coupling:Isomerization) |

| 1 | NiBr2 | IPr | 17 | 18:1 |

| 2 | NiBr2·H₂O | IPr | 83 | 38:1 |

| 3 | NiCl2·glyme | IPr | 78 | 42:1 |

| 4 | Ni(acac)₂·H₂O | IPr | 69 | 25:1 |

| 5 | Ni(COD)₂ | IPr | <5 | — |

Reaction Conditions: t-BuMgCl, 4-bromoanisole, THF, -10 °C, 18 h. Data adapted from a study on nickel-catalyzed cross-coupling reactions.[4]

Table 2: Cross-Coupling of Tertiary Grignard Reagents with Vinyl Bromides using [(dme)NiCl₂]

This table demonstrates the substrate scope for the coupling of various tertiary Grignard reagents with substituted bromostyrenes using a closely related Ni(II)-dme precatalyst.

| Entry | Vinyl Bromide | Grignard Reagent | Product Yield (%) |

| 1 | (E)-β-bromostyrene | 1-adamantyl-MgBr | 85 |

| 2 | (E)-1-bromo-4-methoxy-2-vinylbenzene | 1-adamantyl-MgBr | 82 |

| 3 | (E)-1-bromo-4-fluoro-2-vinylbenzene | 1-adamantyl-MgBr | 78 |

| 4 | (E)-β-bromostyrene | t-butyl-MgCl | 75 |

| 5 | (E)-β-bromostyrene | 1-methylcyclohexyl-MgBr | 88 |

Reaction Conditions: [(dme)NiCl₂] (5 mol%), PPh₃ (6 mol%), Et₂O, 0 °C, 6 h. Data adapted from Li, K.; Zu, B.; Mazet, C. Org. Lett. 2024, 26, 6047-6052.[5]

Experimental Protocols

The following is a general protocol for the NiBr2(dme) catalyzed Kumada cross-coupling of an aryl/vinyl halide with a Grignard reagent. This protocol is adapted from a procedure using the analogous [(dme)NiCl₂] catalyst.[5]

Materials:

-

NiBr2(dme) (Nickel(II) bromide 1,2-dimethoxyethane complex)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether (Et₂O))

-

Aryl or Vinyl Halide

-

Grignard Reagent (commercial or freshly prepared)

-

Ligand (e.g., Triphenylphosphine (PPh₃) or an N-heterocyclic carbene (NHC) ligand)

-

Schlenk flask or oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

Procedure:

-

Catalyst Preparation:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add NiBr2(dme) (e.g., 0.025 mmol, 5 mol%) and the phosphine ligand (e.g., PPh₃, 0.030 mmol, 6 mol%).

-

Add anhydrous solvent (e.g., 2.0 mL of Et₂O) via syringe.

-

Stir the resulting mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

-

-

Reaction Assembly:

-

Cool the flask containing the catalyst mixture to the desired reaction temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

-

Add the aryl or vinyl halide (e.g., 0.50 mmol, 1.0 equivalent) to the cold catalyst solution.

-

Slowly add the Grignard reagent solution (e.g., 1.50 mmol, 3.0 equivalents) dropwise to the reaction mixture. The color of the solution may change upon addition.

-

-

Reaction:

-

Allow the reaction to warm to the optimal temperature (e.g., 0 °C or room temperature) and stir for the required time (e.g., 2-12 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

-

Visualizations

Diagram 1: General Experimental Workflow

Caption: Workflow for NiBr2(dme) catalyzed Kumada cross-coupling.

Diagram 2: Simplified Catalytic Cycle

Caption: General catalytic cycle for Ni-catalyzed Kumada coupling.

References

- 1. Kumada Coupling [organic-chemistry.org]

- 2. Kumada coupling - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ni-Catalyzed Kumada-Corriu Cross-Coupling Reactions of Tertiary Grignard Reagents and Bromostyrenes [organic-chemistry.org]

Application Notes and Protocols for NiBr2(dme) Catalyzed C-C Bond Formation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for carbon-carbon bond formation reactions catalyzed by Nickel(II) bromide ethylene glycol dimethyl ether complex (NiBr2(dme)) and related nickel precursors. The following sections outline key methodologies, including Kumada-type cross-coupling of Grignard reagents with alkyl halides and reductive coupling of aldehydes with alkyl halides.

Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Grignard Reagents (Kumada-Type Coupling)

This protocol describes a nickel-catalyzed cross-coupling reaction between alkyl halides and Grignard reagents. A key feature of this method is the use of 1,3-butadiene as an additive, which significantly improves reaction efficiency and product yield.[1][2] This method is effective for both primary and secondary alkyl and aryl Grignard reagents.[2][3] Nickel complexes without phosphine ligands, such as NiCl2, Ni(acac)2, and NiBr2(dme), are effective catalysts for this transformation.[3]

Experimental Protocol:

A general procedure for the nickel-catalyzed cross-coupling of an alkyl halide with a Grignard reagent is as follows:

-

To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the nickel catalyst (e.g., NiBr2(dme), 1-5 mol%).

-

Add anhydrous solvent, typically tetrahydrofuran (THF).

-

Add 1,3-butadiene (typically 10-20 mol%).

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add the Grignard reagent (1.2-1.5 equivalents) to the stirred mixture.

-

Add the alkyl halide (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the specified temperature for the required time (e.g., 1-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

Quantitative Data Summary:

| Entry | Alkyl Halide | Grignard Reagent | Catalyst (mol%) | Additive (mol%) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromodecane | n-Butylmagnesium chloride | NiCl2 (3) | Isoprene (100) | 25 | 3 | 92 |

| 2 | 1-Bromodecane | n-Butylmagnesium chloride | NiCl2 (3) | None | 25 | 3 | 2 |

| 3 | 1-Chlorodecane | n-Butylmagnesium chloride | NiCl2 (5) | 1,3-Butadiene (50) | 25 | 3 | 95 |

| 4 | 2-Bromooctane | Phenylmagnesium bromide | Ni(acac)2 (5) | 1,3-Butadiene (50) | 0 | 1 | 93 |

| 5 | 1-Bromo-4-phenylbutane | Ethylmagnesium bromide | NiBr2(dme) (5) | 1,3-Butadiene (20) | 25 | 6 | 88 |

Data compiled from representative literature procedures. Yields are for the isolated product.

Experimental Workflow and Catalytic Cycle:

Caption: General experimental workflow for the Ni-catalyzed Kumada-type cross-coupling reaction.

Caption: Plausible catalytic cycle for the Ni-catalyzed Kumada-type coupling with 1,3-butadiene.[4]

Nickel-Catalyzed Reductive Coupling of Aliphatic Aldehydes and Unactivated Alkyl Bromides

This section details a mild and convenient method for the reductive coupling of aliphatic aldehydes and unactivated alkyl bromides.[5][6] The catalytic system employs a common Ni(II) precatalyst, such as NiBr2(dme), a readily available bioxazoline (BiOX) ligand, and manganese (Mn) powder as a stoichiometric reductant.[5][6] The reaction affords silyl-protected secondary alcohols and tolerates a wide range of functional groups.[6]

Experimental Protocol:

A general procedure for the nickel-catalyzed reductive coupling of an aliphatic aldehyde and an unactivated alkyl bromide is as follows:

-

In a glovebox, to a vial, add the Ni(II) precatalyst (e.g., NiBr2(dme), 10 mol%), the bioxazoline (BiOX) ligand (15 mol%), and manganese powder (4.0 equivalents).

-

Add the solvent, typically anhydrous N,N-dimethylformamide (DMF).

-

To this suspension, add the aliphatic aldehyde (1.0 equivalent), the alkyl bromide (1.0-2.0 equivalents), a silyl chloride (e.g., TESCl, 1.5 equivalents), an additive such as 1,5-hexadiene (0.75 equivalents), and a salt such as sodium iodide (NaI, 0.5 equivalents).

-

Seal the vial and stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the silyl-protected secondary alcohol.

Quantitative Data Summary:

| Entry | Aldehyde | Alkyl Bromide | Ni Catalyst (mol%) | Ligand (mol%) | Reductant | Yield (%) |

| 1 | Dihydrocinnamaldehyde | 1-Bromohexane | NiBr2(glyme) (10) | BiOX (15) | Mn | 85 |

| 2 | Cyclohexanecarboxaldehyde | 3-Bromopropionitrile | NiBr2(glyme) (10) | BiOX (15) | Mn | 78 |

| 3 | Pivalaldehyde | 1-Bromo-3-phenylpropane | NiBr2(glyme) (10) | BiOX (15) | Mn | 72 |

| 4 | 4-Pentenal | 1-Bromoadamantane | NiBr2(glyme) (10) | BiOX (15) | Mn | 65 |

| 5 | Benzaldehyde | 1-Bromobutane | NiBr2(glyme) (10) | BiOX (15) | Mn | 89 |

Data compiled from representative literature procedures. Yields are for the isolated silyl-protected product.

Experimental Workflow and Proposed Mechanism:

Caption: General experimental workflow for the Ni-catalyzed reductive coupling of aldehydes and alkyl bromides.

References

- 1. scispace.com [scispace.com]

- 2. Nickel-catalyzed cross-coupling reaction of grignard reagents with alkyl halides and tosylates: remarkable effect of 1,3-butadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene: mechanistic studies of four-component coupling and competing cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ligand Synthesis to Modify NiBr₂(dme) Catalytic Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of common phosphine and N-heterocyclic carbene (NHC) ligands used to modulate the catalytic activity of dibromo(1,2-dimethoxyethane)nickel(II) [NiBr₂(dme)]. The subsequent formation of the active catalyst and its application in cross-coupling reactions are also described.

Introduction

The catalytic activity of nickel complexes is profoundly influenced by the ligand sphere around the metal center. For the common and versatile precatalyst NiBr₂(dme), the choice of ligand is critical in tuning its reactivity, selectivity, and stability. Bidentate phosphines and N-heterocyclic carbenes (NHCs) are two prominent classes of ligands that have demonstrated significant utility in various nickel-catalyzed transformations, including cross-coupling reactions, C-H functionalization, and polymerization. This document outlines the synthesis of representative ligands from these classes and their application in modifying the catalytic properties of NiBr₂(dme).

Ligand Synthesis: Experimental Protocols

Protocol 1: Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe)

This protocol describes the synthesis of the widely used bidentate phosphine ligand, dppe.

Materials:

-

Sodium (5.15 g, 0.25 mol)

-

Triphenylphosphine (32.7 g, 0.12 mol)

-

1,2-dichloroethane (10 mL, 0.12 mol)

-

Liquid ammonia (approx. 300 mL)

-

Dry diethyl ether

-

1-propanol

-

Methanol

-

Water

-

Dry nitrogen gas

-

Dry ice/acetone bath

-

Preparation of Sodium Phenylphosphide:

-

Set up a 500-mL, three-neck, round-bottomed flask equipped with a mechanical stirrer and a dry ice/acetone condenser under a nitrogen atmosphere.

-

Condense approximately 300 mL of ammonia into the flask.

-

Carefully add sodium metal in small pieces to the liquid ammonia. The solution will turn a deep blue color.

-

Slowly add triphenylphosphine to the stirred solution over 10 minutes. The solution will turn orange.

-

Stir the reaction mixture for 1 hour.

-

-

Reaction with 1,2-dichloroethane:

-

Add a solution of 1,2-dichloroethane in dry diethyl ether to the reaction mixture. The orange color will dissipate, and a white solid will form.

-

Allow the reaction to warm to room temperature, which will evaporate the liquid ammonia.

-

-

Work-up and Purification:

-

Wash the remaining solid with 1 L of water and then with 200 mL of methanol.

-

Recrystallize the crude product from hot 1-propanol to obtain pure 1,2-bis(diphenylphosphino)ethane as a white solid.

-

Dry the product under vacuum. (Typical yield: 74%).

-

Protocol 2: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)

This protocol details the synthesis of the imidazolium salt precursor for the IPr N-heterocyclic carbene.

Materials:

-

2,6-diisopropylaniline

-

Glyoxal (40% in water)

-

Paraformaldehyde

-

Chlorotrimethylsilane (TMSCl)

-

Ethyl acetate

-

Methanol

-

Acetic acid

Procedure:

-

Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine:

-

In a round-bottom flask, dissolve 2,6-diisopropylaniline (2 equivalents) in methanol.

-

Add a catalytic amount of acetic acid.

-

Slowly add glyoxal (1 equivalent) to the stirred solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Collect the precipitated yellow solid by filtration and wash with cold methanol.

-

Dry the solid under vacuum.

-

-

Cyclization to form IPr·HCl: [3]

-

In a Schlenk flask under a nitrogen atmosphere, suspend the N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (1 equivalent) and paraformaldehyde (1.05 equivalents) in ethyl acetate.

-

Heat the mixture to 70°C.

-

Slowly add chlorotrimethylsilane (1.05 equivalents) dropwise to the stirred suspension.

-

Continue stirring at 70°C for 2-4 hours.

-

Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

-